N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
Description
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, an oxadiazole ring, and an oxolane ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-4-19-10(3)11(9(2)18-19)8-15-14-17-16-13(21-14)12-6-5-7-20-12/h12H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAXUDKGNEJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=NN=C(O2)C3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Alkylation: The pyrazole derivative is then alkylated using ethyl bromide to introduce the ethyl group.
Formation of the Oxadiazole Ring: The intermediate is reacted with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Introduction of the Oxolane Ring: Finally, the oxolane ring is introduced through a nucleophilic substitution reaction with an appropriate oxolane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine
- N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
